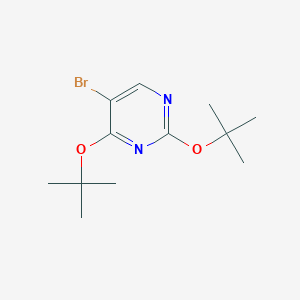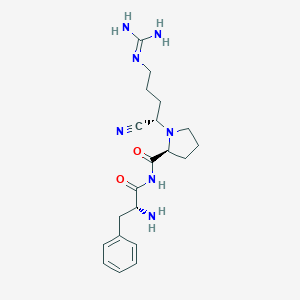
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt, also known as potassium acridine chlorothioacetate, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein synthesis and has been shown to have antitumor activity.
Mecanismo De Acción
Potassium acridine chlorothioacetate inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. It does this by binding to the A site of the ribosome, which is where the aminoacyl-tRNA enters. This prevents the aminoacyl-tRNA from entering the ribosome and elongating the polypeptide chain.
Biochemical and Physiological Effects
Potassium acridine chlorothioacetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been used in studies of ribosomal structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate in lab experiments is its potency as an inhibitor of protein synthesis. It has been shown to be effective at low concentrations, making it useful in studies of ribosomal structure and function. One limitation of using this compound is its potential toxicity. It should be handled with care and disposed of properly.
Direcciones Futuras
There are several future directions for research involving Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate. One area of research could be the development of more potent inhibitors of protein synthesis based on this compound. Another area of research could be the use of this compound in combination with other drugs to enhance its antitumor activity. Additionally, further studies of ribosomal structure and function could be conducted using this compound.
Métodos De Síntesis
The synthesis of Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate involves the reaction of acridine with chlorothioacetic acid in the presence of Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt hydroxide. The product is then purified through recrystallization. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
Potassium acridine chlorothioacetate has been widely used in scientific research as a potent inhibitor of protein synthesis. It has been shown to have antitumor activity and has been used in cancer research. Additionally, it has been used in studies of ribosomal structure and function.
Propiedades
Número CAS |
106636-57-1 |
|---|---|
Nombre del producto |
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt |
Fórmula molecular |
C15H9ClKNO2S |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
potassium;2-(2-chloroacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
KGKQAOMBCMNNHJ-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Otros números CAS |
106636-57-1 |
Sinónimos |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)






